N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the thiophene moiety and have been studied for their biological activities.
Fused quinazolinone derivatives: These compounds have a similar chromene core and are known for their diverse biological activities.
Uniqueness
N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is unique due to its combination of furan, thiophene, and chromene moieties, which confer distinct chemical reactivity and potential biological activities. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(18-13-15-5-1-2-8-19(15)26-21(18)24)22(14-16-6-3-11-25-16)10-9-17-7-4-12-27-17/h1-8,11-13H,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCRFAFDFKFLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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